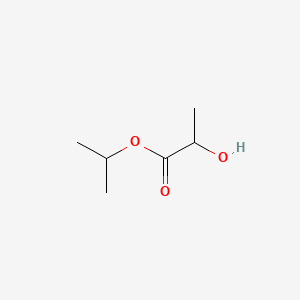

Isopropyl lactate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWATKANDHUUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

193553-89-8, 157865-02-6 | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193553-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157865-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70858732 | |

| Record name | Isopropyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-51-6 | |

| Record name | Isopropyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Lactate for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of isopropyl lactate, a versatile and environmentally friendly solvent with growing applications in the pharmaceutical and chemical industries. Accurate knowledge of these properties is crucial for the design, modeling, and optimization of chemical reactions and processes. This document consolidates key data into easily accessible tables, details relevant experimental protocols for property determination, and visualizes the synthesis pathway of this compound.

Core Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is fundamental for its effective use in reaction modeling. These properties influence reaction kinetics, mass transfer, and overall process efficiency.

Identification and General Properties

This compound, with the chemical formula C₆H₁₂O₃, is the ester of lactic acid and isopropanol.[1] It is a colorless liquid with a mild, characteristic odor.[1] Key identification and general properties are summarized in Table 1.

Table 1: General and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 2-hydroxypropanoate | [2] |

| Synonyms | Isopropyl (S)-(-)-lactate, Lactic acid isopropyl ester | [3][4] |

| CAS Number | 617-51-6 (racemic), 63697-00-7 ((S)-isomer) | [2][5] |

| Molecular Formula | C₆H₁₂O₃ | [2][6] |

| Molecular Weight | 132.16 g/mol | [2][6] |

| Appearance | Colorless liquid | [6] |

Physical and Thermal Properties

The physical and thermal properties of this compound are critical for process design, particularly for heat transfer and fluid dynamics calculations in reaction engineering. Table 2 presents a compilation of these properties from various sources. It is important to note that slight variations in reported values can be attributed to different experimental conditions and measurement techniques.

Table 2: Physical and Thermal Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 166-168 °C | - | 1 atm | [7][8][9] |

| 167 °C | - | 1 atm | [5] | |

| 165-166 °C | - | 1 atm | [4] | |

| Melting Point | 1 °C | - | 1 atm | [5][7] |

| Density | 0.988 g/mL | 25 | 1 atm | [7][8][9] |

| 0.998 g/cm³ | - | 1 atm | [5] | |

| Flash Point | 57 °C | - | - | [6][10] |

| 135 °F (57.2 °C) | - | - | [4] | |

| Vapor Pressure | 0.38 mmHg | 25 | - | [3] |

| 0.622 mmHg | 25 | - | [4] | |

| Refractive Index (n20/D) | 1.411 | 20 | - | [7][8][9] |

| 1.410 | 20 | - | [4] | |

| Enthalpy of Vaporization (ΔvapH) | 44.5 kJ/mol | 97.85 | - | [11] |

Thermodynamic and Transport Properties for Reaction Modeling

For accurate reaction modeling, thermodynamic and transport properties are indispensable. These parameters are essential for predicting reaction equilibrium, energy balances, and mass transport phenomena within the reactor.

Table 3: Thermodynamic and Transport Properties of this compound

| Property | Value | Unit | Source(s) |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | [12] |

| Liquid Heat Capacity (Cp,liquid) | Data not available | J/mol·K | |

| Liquid Thermal Conductivity | Data not available | W/m·K | |

| Dynamic Viscosity (η) | Data not available | Pa·s | [12] |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol | [12] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | [12][13] |

Solubility

The solubility of this compound in various solvents is a key factor in its application as a solvent and for designing extraction and purification processes.

Table 4: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Completely miscible | [3] |

| Ethanol | Soluble | [10] |

| Organic Solvents | Soluble | [10] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the foundation of reliable reaction modeling. This section outlines detailed methodologies for determining key physicochemical properties of this compound.

Determination of Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. The following protocol is based on the principles of ASTM D445 using an Ubbelohde viscometer.[14][15][16]

Apparatus:

-

Ubbelohde glass capillary viscometer of a suitable size.

-

Constant temperature bath with a precision of ±0.02 °C.[16]

-

Stopwatch with a resolution of at least 0.1 seconds.

-

Pipette and suction bulb.

-

Cleaning solvents (e.g., acetone, filtered air).[17]

Procedure:

-

Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer where the flow time will be between 200 and 1000 seconds. Thoroughly clean the viscometer with appropriate solvents and dry it with filtered air.[17]

-

Sample Preparation: Filter the this compound sample through a fine-mesh screen to remove any particulate matter.[16]

-

Charging the Viscometer: Pour the sample into the filling tube (the widest tube) of the viscometer until the liquid level is between the two marked filling lines on the reservoir.[1][18]

-

Temperature Equilibration: Place the viscometer vertically in the constant temperature bath. Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.[1][18]

-

Drawing the Sample: Close the venting tube with a finger and apply suction to the measuring tube to draw the liquid up into the measuring bulb, about 5 mm above the upper timing mark.[1][18]

-

Flow Measurement: Release the suction and then immediately open the venting tube. This creates a suspended level.[19] Allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

-

Repeatability: Repeat the measurement at least two more times. The flow times should be within the acceptable repeatability limits specified in ASTM D445.

-

Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s). The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).[15]

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. The following protocol is based on ASTM E1269.[20][21][22][23]

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum pans and lids.

-

Microbalance with a precision of at least 0.01 mg.

-

Sapphire standard for calibration.[20]

-

Inert purge gas (e.g., nitrogen).

Procedure:

-

Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards as per the instrument's manual.

-

Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and another empty, sealed pan in the reference position. Run a temperature program (e.g., heating from a sub-ambient temperature to the desired final temperature at a constant rate, typically 10-20 °C/min) to obtain the baseline heat flow.[20][21]

-

Sapphire Standard Run: Accurately weigh a sapphire standard (typically 10-20 mg) into a new aluminum pan and hermetically seal it. Place this pan in the sample position and the empty reference pan in the reference position. Run the same temperature program as the baseline to measure the heat flow to the sapphire standard.[21]

-

Sample Run: Accurately weigh a sample of this compound (typically 10-20 mg) into a new aluminum pan and hermetically seal it. Place this pan in the sample position and the empty reference pan in the reference position. Run the identical temperature program as the baseline and sapphire runs.[21]

-

Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire where DSC is the heat flow signal (in mW) and m is the mass (in mg) of the respective components.

Determination of Thermal Conductivity (Based on ASTM D2717)

The transient hot wire method is a common technique for measuring the thermal conductivity of liquids, as outlined in principle by ASTM D2717.[24][25][26]

Apparatus:

-

Transient hot wire thermal conductivity instrument.

-

Test cell suitable for liquids.

-

Constant temperature bath.

-

Data acquisition system.

Procedure:

-

Instrument Setup and Calibration: Assemble the transient hot wire apparatus according to the manufacturer's instructions. Calibrate the instrument using a reference fluid with a known thermal conductivity.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and contaminants.

-

Filling the Test Cell: Carefully fill the test cell with the this compound, ensuring the hot wire is fully immersed.[27]

-

Temperature Equilibration: Place the test cell in the constant temperature bath and allow it to reach thermal equilibrium.

-

Measurement: Initiate the measurement sequence. The instrument applies a short pulse of electrical current to the wire, causing its temperature to rise. The instrument's software records the temperature change of the wire as a function of time.[27][28]

-

Data Analysis: The thermal conductivity of the liquid is determined from the slope of the line plotting the temperature rise of the wire against the logarithm of time. The instrument's software typically performs this calculation automatically.[27]

-

Repeatability: Perform multiple measurements at each desired temperature to ensure the results are reproducible.

Synthesis of this compound: A Visualized Pathway

This compound is commonly synthesized via the Fischer esterification of lactic acid with isopropanol, using an acid catalyst such as sulfuric acid.[29] This reversible reaction is typically driven to completion by removing the water formed during the reaction.[29]

The following diagram illustrates the step-by-step mechanism of this acid-catalyzed esterification reaction.

Caption: Acid-catalyzed Fischer esterification of lactic acid and isopropanol.

This in-depth guide provides researchers, scientists, and drug development professionals with a solid foundation of the physicochemical properties of this compound essential for reaction modeling. The provided data and experimental protocols serve as a valuable resource for optimizing chemical processes and fostering innovation in sustainable chemistry.

References

- 1. Hangzhou Zhongwang Technology Co.,ltd: How to Use an Ubbelohde Viscometer? By Zonwon Tech [zonwontech.blogspot.com]

- 2. This compound | C6H12O3 | CID 61160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 616-09-1,ISOPROPYL (S)-(-)-LACTATE | lookchem [lookchem.com]

- 4. isopropyl (S)-(-)-lactate, 63697-00-7 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. ISOPROPYL (S)-(-)-LACTATE | 616-09-1 [chemicalbook.com]

- 9. Free Energy (16.4) – Chemistry 112 (Chapters 12-17 of OpenStax General Chemistry) [psu.pb.unizin.org]

- 10. This compound [webbook.nist.gov]

- 11. (S)-Isopropyl lactate (CAS 63697-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 13. ASTM D445 - eralytics [eralytics.com]

- 14. tamson-instruments.com [tamson-instruments.com]

- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. scribd.com [scribd.com]

- 17. How to use Ubbelohde viscometer - Knowledge - Chongqing Gold Mechanical & Electrical Equipment Co., Ltd. [m.toplabkits.com]

- 18. martests.com [martests.com]

- 19. infinitalab.com [infinitalab.com]

- 20. labsinus.com [labsinus.com]

- 21. mse.ucr.edu [mse.ucr.edu]

- 22. matestlabs.com [matestlabs.com]

- 23. ctherm.com [ctherm.com]

- 24. laboratuar.com [laboratuar.com]

- 25. store.astm.org [store.astm.org]

- 26. thermtest.com [thermtest.com]

- 27. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 28. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 29. s4science.at [s4science.at]

An In-Depth Technical Guide to the Spectroscopic Data of Isopropyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl lactate (CAS No: 617-51-6), a versatile solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided to aid in laboratory research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₂O₃, with a molecular weight of approximately 132.16 g/mol .[1][2] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The proton NMR spectrum of this compound shows four distinct signals corresponding to the different hydrogen environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.03 | Septet | 1H | -CH- (isopropyl) |

| ~4.20 | Quartet | 1H | -CH- (lactate) |

| ~2.70 | Doublet (broad) | 1H | -OH |

| ~1.39 | Doublet | 3H | -CH₃ (lactate) |

| ~1.24 | Doublet | 6H | -CH(CH₃ )₂ |

Data interpreted from typical chemical shift values and splitting patterns.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C=O (ester) |

| ~69.1 | -CH- (isopropyl) |

| ~67.0 | -CH-OH (lactate) |

| ~21.8 | -CH(C H₃)₂ |

| ~20.5 | -CH₃ (lactate) |

Data interpreted from typical chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from its hydroxyl and ester groups.[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H | Stretching |

| 2985, 2940 | C-H (sp³) | Stretching |

| 1730-1750 (strong) | C=O (ester) | Stretching |

| 1250-1000 | C-O | Stretching |

Source: Smolecule[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under electron impact (EI) ionization, the molecular ion peak for this compound (m/z 132) is often weak or absent.[3]

| m/z | Relative Intensity | Proposed Fragment |

| 89 | Moderate | [M - OCH(CH₃)₂]⁺ or [CH₃CH(OH)CO]⁺ |

| 75 | Low | [M - CH₃ - C₂H₄]⁺ (from rearrangement) |

| 45 | 100% (Base Peak) | [CH₃CH(OH)]⁺ |

| 43 | High | [CH₃CO]⁺ or [CH(CH₃)₂]⁺ |

Source: PubChem[4]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above for a liquid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of pure this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have peaks that would obscure the analyte signals.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter. The final liquid height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.

-

Tuning : The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition : Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the peak multiplicities and coupling constants to determine proton connectivity.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Using a clean Pasteur pipette, place 1-2 drops of pure this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates, creating a "sandwich." Avoid air bubbles.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate sandwich into the sample holder in the spectrometer's sample beam path.

-

Acquire a background spectrum of the empty instrument (air) to subtract any atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.

-

-

Data Processing and Cleanup :

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

After analysis, carefully separate the salt plates. Clean them thoroughly by rinsing with a dry solvent (e.g., dry acetone or isopropanol) and wiping with a soft, lint-free tissue.

-

Return the clean, dry plates to a desiccator for storage.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation (for LC-MS with ESI) :

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

-

Ensure there is no particulate matter in the final solution. If necessary, filter the sample through a 0.22 µm syringe filter.

-

Transfer the final diluted sample into an appropriate autosampler vial.

-

-

Instrument Setup and Data Acquisition :

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

-

Ionization : For a polar molecule like this compound, Electrospray Ionization (ESI) is a common "soft" ionization technique that generates a protonated molecule ([M+H]⁺) or other adducts. For fragmentation data similar to the table above, a "hard" technique like Electron Impact (EI) is used, often coupled with Gas Chromatography (GC).

-

Mass Analysis : The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Processing :

-

The instrument software generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound. For example, the difference in mass between the molecular ion and fragment ions can correspond to the loss of specific neutral groups.

-

Workflow Visualization

The logical flow from a chemical sample to its structural elucidation using multiple spectroscopic techniques can be visualized as follows.

References

An In-depth Technical Guide to the Acid-Catalyzed Esterification Synthesis of Isopropyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl lactate via acid-catalyzed esterification of lactic acid and isopropanol. This compound is a versatile, biodegradable solvent with applications in the pharmaceutical, cosmetic, and electronics industries.[1] This document details the underlying chemical principles, reaction kinetics, experimental protocols, and the influence of various catalysts and process parameters.

Reaction Principle and Mechanism

The synthesis of this compound from lactic acid and isopropanol is a reversible esterification reaction.[1] An acid catalyst is employed to increase the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The overall reaction is depicted below:

CH₃CH(OH)COOH + (CH₃)₂CHOH ⇌ CH₃CH(OH)COOCH(CH₃)₂ + H₂O (Lactic Acid) + (Isopropanol) ⇌ (this compound) + (Water)

To drive the equilibrium towards the product side and achieve high yields of this compound, water is typically removed from the reaction mixture as it is formed.[1]

The acid-catalyzed esterification mechanism proceeds through a series of steps, which can be visualized as follows:

Caption: Acid-catalyzed esterification mechanism for this compound synthesis.

Catalysts for this compound Synthesis

Both homogeneous and heterogeneous acid catalysts are effective in the synthesis of this compound. The choice of catalyst influences the reaction conditions, product separation, and overall process efficiency.

Homogeneous Catalysts: Concentrated sulfuric acid is a commonly used and effective homogeneous catalyst.[1][2][3] It is inexpensive and highly active. However, its use presents challenges in terms of reactor corrosion, catalyst separation from the product mixture, and waste disposal.[4]

Heterogeneous Catalysts: Solid acid catalysts, such as acidic cation exchange resins (e.g., Amberlyst-15), offer significant advantages over homogeneous catalysts.[5][6][7] These include ease of separation from the reaction mixture (allowing for catalyst recycling and continuous processes), reduced corrosion problems, and often milder reaction conditions.[8]

Key Process Parameters and Quantitative Data

The yield and reaction rate of this compound synthesis are significantly influenced by several key parameters, including temperature, reactant molar ratio, and catalyst loading.

Effect of Reaction Conditions with Homogeneous Catalyst (Sulfuric Acid)

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound using sulfuric acid as a catalyst in a reactive distillation setup.[4][9]

| Parameter | Value Range | Effect on Lactic Acid Conversion | Reference |

| Alcohol/Lactic Acid Molar Ratio | 1 to 3 | Increased molar ratio significantly increases conversion. | [4][9] |

| Catalyst Concentration (%wt) | 3 to 5 | Minor positive effect on conversion within this range. | [4][9] |

| Number of Theoretical Trays | 1.9 to 2.9 | Increasing the number of trays enhances conversion. | [4][9] |

A patent for the preparation of this compound provides the following optimized conditions.[10]

| Parameter | Optimal Value | Outcome | Reference |

| Lactic Acid/Isopropanol Molar Ratio | 0.7-1 : 1.3-2.5 | Lactic acid conversion rate ≥ 85% | [10] |

| Reaction Temperature (°C) | 65-80 | Product purity ≥ 98% | [10] |

| Reaction Time (h) | 3-5 | - | [10] |

| Catalyst | Sulfuric Acid | - | [10] |

| Water-carrying agent | Cyclohexane or Benzene | Facilitates product separation and can be reutilized. | [10] |

Kinetic Study with Heterogeneous Catalyst (Amberlyst-15)

A kinetic study of the esterification of lactic acid with isopropanol using Amberlyst-15 provides valuable insights into the reaction dynamics.[5][6]

| Parameter | Value Range | Effect on Reaction Rate | Reference |

| Temperature (K) | 323.15 to 353.15 | Reaction rate increases with temperature. | [5][6] |

| Isopropanol/Lactic Acid Molar Ratio | 1.5 | - | [5][6] |

| Catalyst Loading ( kg/m ³) | 4.73 to 11.84 | Reaction rate increases with catalyst loading. | [5][6] |

| Activation Energy (kJ/mol) | 22.007 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Synthesis using a Homogeneous Catalyst (Sulfuric Acid) with Azeotropic Distillation

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

-

85% Lactic acid (2 moles, 212 g)

-

Anhydrous isopropanol (7.5 moles, 450 g)

-

Benzene (1 L)

-

Concentrated sulfuric acid (5 mL)

-

Precipitated calcium carbonate (10 g)

Equipment:

-

3 L round-bottom flask

-

1-meter fractionating column

-

Distillation head with condenser and receiving flask

-

Heating mantle or electric hot plate with an air bath

-

Modified Claisen flask for vacuum distillation

Procedure:

-

Combine lactic acid, isopropanol, benzene, and concentrated sulfuric acid in the 3 L round-bottom flask.

-

Heat the mixture to distill the benzene-isopropanol-water ternary azeotrope at approximately 66.5°C. Continue distillation for 6-7 hours until the temperature at the head of the column rises to 71-72°C, indicating the distillation of the isopropanol-benzene binary mixture and the cessation of water separation.

-

Add calcium carbonate to the reaction mixture to neutralize the sulfuric acid catalyst.

-

Continue distillation to remove most of the benzene and excess isopropanol until the temperature reaches 80°C.

-

Filter the contents of the flask and transfer the filtrate to a modified Claisen flask for vacuum distillation.

-

Collect the fraction boiling at 75-80°C at 32 mm Hg. This fraction is the this compound product.

-

Redistill the lower and higher boiling fractions to obtain additional product. The total yield is typically in the range of 60-68%.[2]

Synthesis using a Heterogeneous Catalyst (Amberlyst-15) in a Batch Reactor

This protocol is based on the kinetic study by Toor et al.[5][6]

Materials:

-

Lactic acid

-

Isopropanol

-

Amberlyst-15 (acidic cation exchange resin)

Equipment:

-

Stirred batch reactor with temperature control

-

Sampling device

Procedure:

-

Pre-treat the Amberlyst-15 resin by washing with distilled water and drying at an elevated temperature until a constant weight is achieved.[8]

-

Charge the desired amounts of lactic acid, isopropanol, and the pre-treated Amberlyst-15 catalyst into the stirred batch reactor.

-

Heat the reactor to the desired temperature (e.g., 323.15 K to 353.15 K) while stirring.[5][6]

-

Monitor the progress of the reaction by withdrawing samples at regular time intervals.

-

Analyze the samples to determine the concentration of unreacted lactic acid (e.g., by titration with a standard NaOH solution).

-

Upon completion of the reaction, the catalyst can be easily separated from the product mixture by filtration.

Experimental and Process Workflow

The general workflow for the synthesis and purification of this compound can be summarized in the following diagram:

Caption: General experimental workflow for this compound synthesis.

Conclusion

The acid-catalyzed esterification of lactic acid with isopropanol is a well-established and efficient method for the synthesis of this compound. The choice between a homogeneous catalyst like sulfuric acid and a heterogeneous catalyst such as Amberlyst-15 depends on the specific requirements of the process, including scale, desired purity, and considerations for catalyst recovery and reuse. By carefully controlling key process parameters such as temperature, reactant molar ratio, and catalyst loading, high yields and purity of this compound can be achieved. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. biviture.com [biviture.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Ion-exchange Resin Catalyzed Esterification of Lactic Acid with Isopropanol: a Kinetic Study | Semantic Scholar [semanticscholar.org]

- 7. iaeng.org [iaeng.org]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. researchgate.net [researchgate.net]

- 10. CN104876819A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Isopropyl Lactate Formation via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl lactate through the transesterification of other lactate esters, such as methyl or ethyl lactate, with isopropanol. This compound is a valuable green solvent and a key intermediate in the pharmaceutical and chemical industries.[1][2] This document details the underlying reaction mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the chemical pathways and experimental workflows.

Introduction to Transesterification for this compound Synthesis

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol.[1] In the context of this compound formation, a lactate ester (e.g., methyl lactate) reacts with isopropanol to yield this compound and a corresponding alcohol byproduct (e.g., methanol). This process can be catalyzed by either acids or bases.

The overall reaction can be represented as:

CH₃CH(OH)COOR' + (CH₃)₂CHOH ⇌ CH₃CH(OH)COOCH(CH₃)₂ + R'OH

(where R' is typically a methyl or ethyl group)

Transesterification offers several advantages over the direct esterification of lactic acid with isopropanol, most notably the absence of water as a byproduct.[1] The elimination of water simplifies product purification and can prevent the formation of azeotropes.[1] To drive the equilibrium towards the formation of this compound, it is common to use an excess of isopropanol or to remove the alcohol byproduct (e.g., methanol) as it is formed, often through reactive distillation.[1]

Reaction Mechanisms

The transesterification of lactate esters can proceed through either an acid-catalyzed or a base-catalyzed mechanism.

Acid-Catalyzed Transesterification

In the presence of a strong acid catalyst, such as sulfuric acid, the reaction proceeds through a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the lactate ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropanol.

The key steps in the acid-catalyzed mechanism are:

-

Protonation of the carbonyl oxygen of the lactate ester.

-

Nucleophilic attack by isopropanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the attacking isopropanol moiety to the original alkoxy group.

-

Elimination of the original alcohol (e.g., methanol) to reform the carbonyl group.

-

Deprotonation of the carbonyl oxygen to yield this compound and regenerate the acid catalyst.

Acid-catalyzed transesterification of methyl lactate.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is typically initiated by a strong base, such as an alkoxide, which deprotonates the isopropanol to form a more potent nucleophile, the isopropoxide ion. This ion then attacks the carbonyl carbon of the lactate ester.

The primary steps in the base-catalyzed mechanism are:

-

Deprotonation of isopropanol by a strong base to form the isopropoxide ion.

-

Nucleophilic attack of the isopropoxide ion on the carbonyl carbon of the lactate ester, leading to a tetrahedral intermediate.

-

Elimination of the original alkoxide group (e.g., methoxide) to form this compound.

-

The eliminated alkoxide can then deprotonate another isopropanol molecule, propagating the catalytic cycle.

Base-catalyzed transesterification of methyl lactate.

Quantitative Data on this compound Formation

The efficiency of this compound synthesis via transesterification is influenced by several factors, including the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time. The following tables summarize quantitative data from a study on the transesterification of methyl lactate with isopropanol using concentrated sulfuric acid as a catalyst in a reactive distillation setup.[1]

Table 1: Effect of Reactant Molar Ratio, Number of Theoretical Stages (NTS), and Reflux Ratio (RR) on Methyl Lactate Conversion [1]

| Experiment | Isopropanol:Methyl Lactate Molar Ratio | NTS | Reflux Ratio | Methyl Lactate Conversion (%) |

| 1 | 2:1 | 1.7 | 2 | 45.23 |

| 2 | 4:1 | 1.7 | 2 | 58.76 |

| 3 | 2:1 | 2.4 | 2 | 65.34 |

| 4 | 4:1 | 2.4 | 2 | 78.55 |

| 5 | 2:1 | 1.7 | 7 | 55.43 |

| 6 | 4:1 | 1.7 | 7 | 69.87 |

| 7 | 2:1 | 2.4 | 7 | 79.65 |

| 8 | 4:1 | 2.4 | 7 | 89.82 |

Data sourced from a study utilizing reactive distillation with concentrated sulfuric acid as a catalyst.[1]

From the data, it is evident that increasing the molar ratio of isopropanol to methyl lactate, the number of theoretical stages in the distillation column, and the reflux ratio all contribute to a higher conversion of methyl lactate to this compound.[1] The highest conversion of 89.82% was achieved with a 4:1 molar ratio, 2.4 theoretical stages, and a reflux ratio of 7.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via transesterification, based on a reactive distillation process.

Materials and Equipment

-

Reactants:

-

Methyl lactate (98.0%)

-

Isopropanol (99%)

-

-

Catalyst:

-

Concentrated sulfuric acid (98%)

-

-

Equipment:

-

Batch distillation column with glass ring packing

-

Heating mantle with a rheostat

-

Water-cooled condenser

-

Round-bottom flask

-

Refractometer for analyzing the composition of the distillate

-

Experimental Workflow

Experimental workflow for this compound synthesis.

Detailed Procedure

-

Charging the Reactor: The round-bottom flask is charged with methyl lactate, isopropanol, and the sulfuric acid catalyst. The molar ratio of isopropanol to methyl lactate is a key variable, with ratios of 2:1 and 4:1 being common.[1] The catalyst concentration is typically in the range of 3-5% by weight of the total reaction mass.

-

Reaction and Distillation: The mixture is heated to its boiling point, which will vary depending on the molar ratio of the reactants (typically between 82-91°C initially).[1] As the reaction proceeds, methanol is formed, which has a lower boiling point than the other components. The vapor, enriched in methanol and isopropanol, rises through the distillation column.

-

Control of Reaction Conditions: The reflux ratio is controlled to manage the separation of methanol from the reaction mixture. The temperature at the top of the column will initially be around the boiling point of the methanol-isopropanol azeotrope and will gradually increase.[1] The temperature in the reaction flask will also rise as the composition of the mixture changes, potentially reaching up to 130°C.[1]

-

Product Separation and Purification: The distillate, consisting mainly of methanol and unreacted isopropanol, is collected.[1] The bottom product contains the desired this compound, along with unreacted methyl lactate and the catalyst.[1] For purification, the acidic catalyst in the bottom product is first neutralized, for example, with calcium carbonate.[3] The neutralized mixture is then filtered, and the this compound is purified by vacuum distillation.[3]

Conclusion

The formation of this compound via transesterification is a versatile and efficient method, particularly when coupled with reactive distillation to drive the reaction towards completion. The choice between acid and base catalysis will depend on the specific starting materials, desired reaction conditions, and downstream processing considerations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important green chemical. Further research into heterogeneous and enzymatic catalysts may offer even more sustainable and efficient production routes in the future.

References

Enantioselective Synthesis of Chiral Molecules Using Isopropyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the chirality of a molecule can dictate its efficacy and safety. Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is therefore a critical field of study. Among the various strategies to achieve enantioselectivity, the use of chiral auxiliaries and chiral building blocks derived from readily available, inexpensive sources is of paramount importance. Isopropyl lactate, a derivative of the naturally occurring lactic acid, has emerged as a valuable chiral precursor in this context. This technical guide provides an in-depth exploration of the application of this compound and its parent compounds in the enantioselective synthesis of chiral molecules, focusing on its role as a chiral auxiliary and a precursor for chiral ligands.

This compound as a Chiral Auxiliary in Diastereoselective Diels-Alder Reactions

While direct and extensive literature on this compound as a chiral auxiliary is limited, a notable study demonstrates the efficacy of its parent compound, ethyl lactate, in controlling the stereochemistry of the Diels-Alder reaction. This reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.

A study by Ochiai et al. highlights the use of ethyl (S)-lactate as a chiral auxiliary for the diastereoselective Diels-Alder reaction between 1,3-butadiene and an acrylate dienophile.[1][2] The chiral lactate moiety directs the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. A key advantage of this methodology is the straightforward removal of the chiral auxiliary by simple hydrolysis, facilitating the isolation of the desired enantiomerically enriched product.[1][2]

Experimental Protocol: TiCl₄-Catalyzed Diastereoselective Diels-Alder Reaction[1][2]

This protocol describes the synthesis of optically active 3-cyclohexene-1-carboxylic acid using ethyl (S)-lactate as a chiral auxiliary.

Materials:

-

Ethyl (S)-lactate

-

Acryloyl chloride

-

1,3-Butadiene

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Synthesis of the Dienophile (Ethyl (S)-lactyl Acrylate):

-

To a solution of ethyl (S)-lactate and triethylamine in anhydrous dichloromethane at 0 °C, add acryloyl chloride dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl (S)-lactyl acrylate.

-

-

Diastereoselective Diels-Alder Reaction:

-

In a flame-dried flask under an inert atmosphere, dissolve the ethyl (S)-lactyl acrylate in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add a solution of titanium tetrachloride in dichloromethane dropwise.

-

Bubble 1,3-butadiene gas through the reaction mixture for a specified period.

-

Stir the reaction at -78 °C for the prescribed time.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

Dissolve the crude Diels-Alder adduct in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to pH ~2.

-

Extract the aqueous layer with an organic solvent to recover the chiral auxiliary (lactic acid).

-

Extract the desired 3-cyclohexene-1-carboxylic acid with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

-

Quantitative Data

The diastereoselectivity of the TiCl₄-catalyzed Diels-Alder reaction using lactate-derived chiral auxiliaries is typically high. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

| Entry | Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Ethyl (S)-lactyl Acrylate | 1,3-Butadiene | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | >90 | High |

Note: The specific values in this table are representative and based on typical outcomes for such reactions as described in the literature.[1][2] Actual results will depend on precise reaction conditions.

Logical Workflow for the Diels-Alder Reaction

Caption: Workflow for the enantioselective synthesis of 3-cyclohexene-1-carboxylic acid.

This compound as a Chiral Building Block for Ligand Synthesis

A more prevalent application of this compound is as a chiral building block for the synthesis of more complex chiral molecules, particularly chiral ligands for asymmetric catalysis. The inherent stereocenter of (S)-isopropyl lactate can be incorporated into the backbone of a ligand, which then coordinates to a metal center to create a chiral environment for a catalytic reaction.

Chiral phosphine ligands, for example, are widely used in asymmetric hydrogenation, a key technology for the synthesis of chiral alcohols, amines, and amino acids.[3] While specific examples detailing the synthesis of phosphine ligands directly from this compound are not abundant in the literature, the general synthetic strategies for creating chiral phosphines from chiral alcohols are well-established.

General Experimental Protocol: Synthesis of a Chiral Phosphine Ligand from a Chiral Alcohol

This hypothetical protocol outlines a general approach for the synthesis of a chiral phosphine ligand starting from a chiral alcohol like (S)-isopropyl lactate, which would first be reduced to the corresponding diol.

Materials:

-

(S)-Isopropyl lactate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Lithium diphenylphosphide (LiPPh₂) or other phosphide source

-

Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

-

Reduction of (S)-Isopropyl Lactate:

-

(S)-Isopropyl lactate is reduced with a suitable reducing agent like LiAlH₄ in an anhydrous solvent such as THF to yield the corresponding chiral diol, (S)-propane-1,2-diol.

-

-

Ditosylation of the Diol:

-

The chiral diol is treated with p-toluenesulfonyl chloride in the presence of a base like pyridine to convert the hydroxyl groups into good leaving groups (tosylates).

-

-

Nucleophilic Substitution with a Phosphide:

-

The resulting ditosylate is reacted with a nucleophilic phosphide source, such as lithium diphenylphosphide, in an anhydrous solvent. This S_N2 reaction proceeds with inversion of configuration at the stereocenter, leading to the formation of the chiral bisphosphine ligand.

-

-

Purification:

-

The synthesized ligand is purified using techniques such as column chromatography under an inert atmosphere.

-

Application in Asymmetric Catalysis

Chiral ligands derived from precursors like this compound can be used in a variety of metal-catalyzed asymmetric reactions.

Example Application: Asymmetric Hydrogenation

A chiral bisphosphine ligand can be complexed with a rhodium or ruthenium precursor to form an active catalyst for asymmetric hydrogenation.

| Substrate | Catalyst (Metal/Ligand) | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee) (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | Methanol | 1-10 | >95 |

| Acetophenone | [RuCl₂(ligand)(dmf)₂] | Methanol | 10-50 | >90 |

Note: This table presents typical results for asymmetric hydrogenation reactions using effective chiral phosphine ligands. The performance of a specific lactate-derived ligand would need to be experimentally determined.

Signaling Pathway for Asymmetric Hydrogenation

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Conclusion

(S)-Isopropyl lactate, derived from a readily available natural chiral pool source, holds significant potential in the field of enantioselective synthesis. While its direct application as a chiral auxiliary is an area that warrants further exploration, its established use as a chiral building block for the synthesis of more complex chiral molecules, including ligands for asymmetric catalysis, is a testament to its versatility. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to leverage the chirality of this compound in the creation of novel, enantiomerically pure compounds. Further research into the development of new chiral auxiliaries and ligands based on the lactate scaffold is a promising avenue for advancing the field of asymmetric synthesis.

References

Isopropyl Lactate: A Comprehensive Technical Guide to a Bio-Based Solvent from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isopropyl lactate, a versatile and environmentally friendly solvent derived from renewable resources. With increasing demand for sustainable alternatives to conventional petrochemical solvents, this compound is gaining significant attention across various industries, including pharmaceuticals, cosmetics, and coatings.[1][2][3] This document details its synthesis, physicochemical properties, applications, and environmental profile, along with specific experimental protocols and process diagrams.

Synthesis from Renewable Resources

This compound is primarily synthesized from lactic acid, a bio-based chemical produced through the fermentation of renewable feedstocks like corn or sugarcane.[1][4][5][6] The production of lactic acid itself is a well-established biotechnological process, making this compound a truly green solvent.[6][7] The two main chemical routes to synthesize this compound are direct esterification and transesterification.

1.1. Direct Esterification of Lactic Acid

The most common method for producing this compound is the direct esterification of lactic acid with isopropanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the equilibrium towards the product side.[1][8]

Reaction Scheme: CH₃CH(OH)COOH (Lactic Acid) + (CH₃)₂CHOH (Isopropanol) ⇌ CH₃CH(OH)COOCH(CH₃)₂ (this compound) + H₂O

1.2. Transesterification

An alternative synthesis route is the transesterification of a lactate ester, such as methyl lactate or ethyl lactate, with isopropanol.[9][10] This method can be advantageous as it avoids the production of water, which can simplify product purification.[9] The reaction can be catalyzed by either an acid or a base.[9]

Reaction Scheme: CH₃CH(OH)COOCH₃ (Methyl Lactate) + (CH₃)₂CHOH (Isopropanol) ⇌ CH₃CH(OH)COOCH(CH₃)₂ (this compound) + CH₃OH (Methanol)

Figure 1: Overall lifecycle of this compound from renewable resources.

Physicochemical and Solvent Properties

This compound is a clear, colorless liquid with a mild, characteristic odor.[1][2] Its unique combination of a hydroxyl and an ester group gives it a versatile solvency profile, allowing it to dissolve a wide range of substances.[11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₃ | [1][2][11] |

| Molecular Weight | 132.16 g/mol | [2][4][11] |

| CAS Number | 617-51-6 | [2][12] |

| Appearance | Colorless, clear liquid | [1][2][4] |

| Boiling Point | 166-168 °C | [2][11][13] |

| Melting Point | 1 °C | [11][13] |

| Flash Point | ~57-62 °C | [1][2][4] |

| Density | 0.988 g/mL at 25 °C | [11][13][] |

| Vapor Pressure | 0.38 mmHg at 25 °C | [11] |

| Water Solubility | Slightly soluble / Miscible | [1][11][15] |

| Refractive Index | n20/D 1.411 | [11][13] |

Table 2: Hansen Solubility Parameters (HSP)

Applications in Research and Drug Development

This compound's favorable properties make it a suitable green solvent for numerous applications.

-

Pharmaceuticals: It is used as a solvent in the manufacturing of pharmaceuticals, as a drug carrier to enhance solubility, and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3][11] Its low toxicity is a significant advantage in this sector.[2][11] Isopropanol (a raw material for this compound) is also widely used in pharmaceutical formulations as a solvent and cleaning agent.[17]

-

Cosmetics and Personal Care: Due to its low skin irritation, it serves as a solvent and emollient in products like lotions and makeup removers, replacing synthetic esters or mineral oils.[1][11]

-

Coatings and Inks: It acts as an eco-friendly solvent in coating and ink formulations, helping to reduce volatile organic compound (VOC) emissions.[1][4]

-

Electronics Cleaning: this compound can replace halogenated hydrocarbons for cleaning precision electronic components, offering an effective and safer alternative.[1][4]

-

Agrochemicals: It is used as a carrier solvent in pesticide and herbicide formulations, which can improve the bioavailability of the active ingredients.[3]

Environmental and Safety Profile

This compound is recognized for its positive environmental and safety characteristics.

-

Biodegradability: It exhibits excellent biodegradability, breaking down into naturally occurring substances: lactic acid and isopropanol.[1][3][4] It complies with degradation standards such as OECD 301B.[1]

-

Toxicity: It has low toxicity and is reported to cause only mild skin and eye irritation.[1] However, appropriate personal protective equipment should be worn during handling.[1]

-

Renewable Source: The primary raw material, lactic acid, is derived from the fermentation of renewable resources, which reduces the dependence on fossil fuels.[1][4]

Figure 2: Experimental workflow for this compound synthesis via esterification.

Experimental Protocols

5.1. Protocol for Synthesis via Direct Esterification

This protocol is based on the general principles of Fischer esterification adapted for this compound synthesis.[8][18][19]

Materials:

-

85% Lactic Acid (2 moles)

-

Anhydrous Isopropanol (7.5 moles)

-

Concentrated Sulfuric Acid (5 cc)

-

Precipitated Calcium Carbonate (10 g)

Equipment:

-

3-L round-bottomed flask

-

1-meter fractionating column with a distillation head (or a Dean-Stark apparatus)

-

Heating mantle or electric hot plate with an air bath

-

Filtration apparatus

-

Modified Claisen flask for vacuum distillation

Procedure:

-

Reaction Setup: In the 3-L round-bottomed flask, combine 450 g of anhydrous isopropanol, 212 g of 85% lactic acid, 1 L of benzene, and 5 cc of concentrated sulfuric acid.[8]

-

Azeotropic Distillation: Fit the fractionating column and distillation head to the flask. Heat the mixture to initiate distillation. The benzene-isopropanol-water ternary azeotrope will begin to distill at approximately 66.5°C.[8]

-

Reaction Monitoring: Continue the distillation slowly over 6-7 hours. Water will separate in the collection arm of the apparatus. Monitor the temperature at the head of the column. The reaction is complete when no more water separates, and the temperature rises to that of the isopropanol-benzene binary azeotrope (71-72°C).[8]

-

Neutralization: Cool the flask and add 10 g of precipitated calcium carbonate to neutralize the sulfuric acid catalyst.[8]

-

Solvent Removal: Re-heat the mixture to distill off the majority of the benzene and excess isopropanol until the pot temperature reaches 80°C.[8]

-

Purification: Cool the reaction mixture and filter the contents to remove the calcium sulfate and any remaining calcium carbonate.[8]

-

Final Distillation: Transfer the filtrate to a modified Claisen flask and perform distillation under reduced pressure. The this compound fraction is typically collected at 75-80°C / 32 mm Hg.[8] The final product yield is reported to be in the range of 60-68%.[8][19]

5.2. Protocol for Synthesis via Transesterification using Reactive Distillation

This protocol is based on the methodology for producing this compound from methyl lactate and isopropanol.[9][10][20]

Materials:

-

Methyl Lactate (98.0%)

-

Isopropanol (99%)

-

Concentrated Sulfuric Acid (98%) as a catalyst

Equipment:

-

Batch distillation column with packing (e.g., glass rings)

-

Heating mantle with a rheostat

-

Condenser for vapor condensation at the top of the column

-

Bottom flask for the reaction mixture

Procedure:

-

Reaction Setup: Charge the bottom flask of the distillation column with methyl lactate, isopropanol, and the sulfuric acid catalyst. The molar ratio of isopropanol to methyl lactate can be varied (e.g., 2:1 to 4:1) to study its effect on conversion.[9][10]

-

Reactive Distillation: Heat the mixture progressively. The temperature in the bottom flask will initially be around 82-91°C and will increase as the reaction proceeds.[9]

-

Product Separation: As the reaction occurs in the flask, the lower-boiling product (methanol) and unreacted isopropanol will vaporize and move up the column. These are condensed at the top and collected as the distillate (peak fraction).[9]

-

Reaction Progression: The removal of methanol from the reaction mixture drives the equilibrium towards the formation of this compound.[9]

-

Product Collection: The higher-boiling this compound and any unreacted methyl lactate will remain in the bottom flask.[9] The temperature in the flask should not exceed 130°C to avoid thermal decomposition.[9]

-

Purification: The bottom fraction containing the this compound can be further purified by subsequent distillation to separate it from the unreacted methyl lactate.

Figure 3: Mechanism of acid-catalyzed esterification for this compound synthesis.

References

- 1. biviture.com [biviture.com]

- 2. biviture.com [biviture.com]

- 3. biviture.com [biviture.com]

- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 5. This compound Chiral grade -ESUN GROUP [esungroup.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in d-Lactic Acid Production from Renewable Resources: Case Studies on Agro-Industrial Waste Streams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. revistadechimie.ro [revistadechimie.ro]

- 10. researchgate.net [researchgate.net]

- 11. Cas 616-09-1,ISOPROPYL (S)-(-)-LACTATE | lookchem [lookchem.com]

- 12. This compound | C6H12O3 | CID 61160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemwhat.com [chemwhat.com]

- 15. This compound MSDS/SDS | Supplier & Distributor [eleph-citrics.com]

- 16. rsc.org [rsc.org]

- 17. Decoding Depth: IPA Unleashed in Pharmaceutical Formulations [purosolv.com]

- 18. CN104876819A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. revistadechimie.ro [revistadechimie.ro]

Isopropyl Lactate: A Comprehensive Guide to Solubility Parameters for Advanced Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl lactate is increasingly recognized as a versatile, bio-based solvent with a favorable safety and environmental profile.[1] Its application in pharmaceuticals, coatings, and precision cleaning necessitates a thorough understanding of its solvency characteristics for optimal formulation and performance.[1][2] This technical guide provides an in-depth analysis of the solubility parameters of this compound, offering a critical tool for solvent selection in research and drug development. By leveraging Hansen Solubility Parameters (HSP), this document aims to empower scientists to predict and control the interactions between this compound and various solutes, thereby accelerating development timelines and improving product efficacy.

Introduction to this compound

This compound (IPL) is an ester of lactic acid and isopropanol, characterized by its mild odor, high boiling point, and excellent biodegradability.[1] These properties position it as a sustainable alternative to conventional petrochemical solvents.[1] In the pharmaceutical industry, its ability to enhance drug solubility makes it a valuable excipient and processing solvent.[1][3] A quantitative understanding of its solvent power is crucial for its effective implementation. Solubility parameters provide a robust framework for characterizing solvent-solute interactions.

Understanding Solubility Parameters

The concept of "like dissolves like" is quantified by solubility parameters, which are numerical values that indicate the relative solvency behavior of a specific solvent.[4] They are derived from the cohesive energy density of a substance, which is the energy required to overcome all intermolecular forces in a liquid.[4]

Hildebrand Solubility Parameter

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density.[4] It provides a single value to estimate the degree of interaction between materials.[4] Materials with similar Hildebrand solubility parameters are likely to be miscible.[4] However, this single-parameter approach is most effective for nonpolar and slightly polar systems without significant hydrogen bonding.[4][5]

Hansen Solubility Parameters (HSP)

For more complex systems, particularly those involving polar molecules and hydrogen bonding, the Hansen Solubility Parameter (HSP) model offers a more nuanced and powerful predictive tool.[6] HSP dissects the total cohesive energy into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:

δ² = δd² + δp² + δh²[7]

The distance (Ra) between the HSP of two substances (e.g., a solvent and a solute) in the three-dimensional Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of miscibility or solubility.[8]

Solubility Parameters of this compound

Table 1: Estimated Solubility Parameters of this compound and Related Compounds

| Compound | δd (MPa½) | δp (MPa½) | δh (MPa½) | Hildebrand δ (MPa½) | Data Source |

| Methyl Lactate | 15.5 | 7.2 | 7.6 | 18.7 | [9] |

| Ethyl Lactate | 16.0 | 7.6 | 12.5 | 21.7 | [10] |

| This compound (Estimated) | 15.9 | 7.0 | 11.4 | 20.9 | Estimation |

| Butyl Lactate | 15.8 | 6.5 | 10.2 | - | [11] |

| Isopropyl Alcohol | 15.8 | 8.8 | 19.4 | 23.6 | [9][12] |

Note: The values for this compound are estimated based on the trends observed in the homologous series of lactate esters and the known values for isopropanol. These values should be used as a guide and experimentally verified for critical applications.

Experimental Determination of Hansen Solubility Parameters

For precise formulation work, experimental determination of HSP is recommended. The most common method involves solubility testing with a range of solvents with known HSPs.

Protocol for Determining HSP of a Solute (e.g., a Drug)

This protocol outlines the general steps to determine the Hansen Solubility Parameters of a solid solute.

-

Solvent Selection: Choose a set of 30-50 solvents with a wide and evenly distributed range of known δd, δp, and δh values.

-

Solubility Assessment:

-

Prepare saturated solutions of the solute in each solvent at a constant temperature.

-

Quantify the solubility. This can be done by visual assessment (soluble/insoluble) or by quantitative analysis (e.g., UV-Vis spectroscopy, HPLC) to determine the exact solubility.

-

For polymers, the degree of swelling can be used as a measure of affinity.[13]

-

-

Data Analysis and Sphere Generation:

-

Classify the solvents as "good" (high solubility) or "bad" (low solubility).

-

Utilize specialized software (e.g., HSPiP) to plot the solvents in the 3D Hansen space.

-

The software calculates the center of a sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents.

-

The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of the solute. The radius of the sphere (Ro) is also determined, which represents the interaction radius.

-

Application of this compound Solubility Parameters in Solvent Selection

The primary application of HSP is to facilitate informed solvent selection for a variety of applications, including drug delivery systems, coatings, and cleaning formulations.

Predicting Solubility

By calculating the HSP distance (Ra) between this compound and a target solute, a prediction of solubility can be made. The Relative Energy Difference (RED) number is a useful metric for this purpose:

RED = Ra / Ro

Where Ro is the interaction radius of the solute, determined experimentally.

-

RED < 1.0: High probability of solubility.

-

RED = 1.0: Borderline solubility.

-

RED > 1.0: Low probability of solubility.

Creating Optimal Solvent Blends

HSPs are particularly powerful for designing solvent blends with specific properties. The HSP of a mixture can be calculated as the volume-weighted average of the HSPs of the individual components. This allows for the fine-tuning of the solvency power to match that of a particular solute, often leading to enhanced solubility and stability.

Visualization of Solvent Selection Workflow

The following diagrams illustrate the logical workflow for utilizing solubility parameters in solvent selection.

Caption: Workflow for Solvent Selection using Hansen Solubility Parameters.

Conclusion

The estimated Hansen Solubility Parameters provide a valuable starting point for the effective utilization of this compound as a green and efficient solvent. For researchers and professionals in drug development and other scientific fields, a deep understanding and application of these parameters can significantly streamline the solvent selection process, leading to more stable and effective formulations. While the provided values are based on sound chemical principles and data from related compounds, experimental verification is paramount for critical applications to ensure accuracy and optimal performance. The methodologies and workflows presented in this guide offer a clear path toward achieving this.

References

- 1. biviture.com [biviture.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 6. kinampark.com [kinampark.com]

- 7. kinampark.com [kinampark.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. rsc.org [rsc.org]

- 10. mgchemicals.com [mgchemicals.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. nwsci.com [nwsci.com]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Technical Guide to Quantum Chemical Calculations of Isopropyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl lactate, a versatile and biodegradable solvent, is gaining prominence in the pharmaceutical and cosmetic industries. A thorough understanding of its molecular structure and conformational landscape is paramount for optimizing its applications and for rational drug design. While specific experimental and computational studies on the detailed molecular structure of this compound are not extensively available in publicly accessible literature, this technical guide outlines the established quantum chemical methodologies that can be employed to elucidate its properties. By leveraging computational techniques successfully applied to analogous molecules such as ethyl and methyl lactate, we present a comprehensive protocol for the conformational analysis, geometry optimization, and vibrational frequency calculations of this compound. This document serves as a roadmap for researchers to perform these calculations, interpret the results, and apply them to their specific research and development needs.

Introduction to the Molecular Structure of this compound